N-(4-methylphenyl)-4-phenoxybenzamide
Description
N-(4-Methylphenyl)-4-phenoxybenzamide is a benzamide derivative characterized by a phenoxy group at the 4-position of the benzamide ring and a 4-methylphenyl group attached to the amide nitrogen. These compounds are typically synthesized via condensation reactions between substituted anilines and benzoyl chlorides or through coupling reagents like DCC/HOBt .
Properties
Molecular Formula |
C20H17NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C20H17NO2/c1-15-7-11-17(12-8-15)21-20(22)16-9-13-19(14-10-16)23-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,22) |
InChI Key |
GLOBCLCVUPXNLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring (attached to nitrogen) and the benzamide ring. These modifications influence physicochemical properties and bioactivity:
Key Observations :
- Antitumor Activity: The fluorophenyl analog (N-(4-fluorophenyl)-4-phenoxybenzamide) exhibits notable antitumor activity, suggesting that electron-withdrawing groups (e.g., -F) enhance bioactivity compared to electron-donating groups (e.g., -CH₃) .
- Antiviral Activity : Chlorophenyl derivatives (e.g., compound 35 in ) show moderate antiviral effects, likely due to halogen-induced polarity changes improving membrane permeability.
- Physical Properties : Methoxy and hydroxy substituents lower melting points compared to bulkier groups (e.g., tert-butyl in compound 36, m.p. 198–200°C ).
Trends :
Crystallographic and Conformational Analysis
- Dihedral Angles : In analogs like 4-methoxy-N-methylbenzamide, the amide group and benzene ring form a dihedral angle of 10.6°, stabilizing the molecule via N–H⋯O hydrogen bonds .
- Crystal Packing : Weak interactions (C–H⋯N, π–π stacking) dominate in halogenated analogs (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide), creating robust 3D networks despite low bond strengths .
Research Implications and Gaps
- Testing against cell lines (e.g., HeLa, MCF-7) is recommended, guided by fluorophenyl analog data .
- Synthetic Optimization : Use of Pd/C or microwave-assisted reactions could enhance efficiency compared to traditional methods .
- Structural Studies : X-ray crystallography of the target compound would clarify its conformational preferences and packing motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
